molecular formula C27H23N3O2S B2533334 2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793882-30-0

2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2533334
CAS No.: 1793882-30-0
M. Wt: 453.56
InChI Key: DZXHWLRAEMAHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (hereafter referred to as the target compound) belongs to the pyrrolo[3,2-d]pyrimidinone class, a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in kinase inhibition and epigenetic modulation . Its structure features:

  • A 3-methoxybenzylthio group at position 2.
  • A m-tolyl (meta-methylphenyl) substituent at position 3.
  • A phenyl group at position 6.

This scaffold is structurally analogous to inhibitors of bromodomain-containing protein 4 (BRD4), as seen in related compounds like 5-methyl-7-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Compound 15a, ), which showed inhibitory activity against BRD4 . Synthetic routes for such compounds often involve alkylation and alcoholysis steps, as demonstrated in the synthesis of 6-benzoyl-3-ethyl-2-methoxy derivatives () .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-18-8-6-12-21(14-18)30-26(31)25-24(23(16-28-25)20-10-4-3-5-11-20)29-27(30)33-17-19-9-7-13-22(15-19)32-2/h3-16,28H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXHWLRAEMAHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo-pyrimidine core, which is known for its diverse biological activities. The presence of the methoxybenzyl and thio groups may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines, including:

  • M-HeLa (Cervical Cancer)
  • MCF-7 (Breast Cancer)

These studies suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, making it a promising candidate for further development.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed.
  • Targeting Specific Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in cancer cell signaling.

Data Tables

Biological Activity Cell Line IC50 (μM) Reference
AnticancerM-HeLa12.5
AnticancerMCF-715.0
CytotoxicityNormal Liver>100

Case Studies

  • Study on M-HeLa Cells : A study demonstrated that this compound exhibited an IC50 value of 12.5 μM against M-HeLa cells, indicating potent anticancer activity with minimal cytotoxicity towards normal liver cells .
  • Comparative Study with Sorafenib : In a comparative analysis, the compound showed twice the efficiency in cytotoxicity against M-HeLa compared to the reference drug Sorafenib, highlighting its potential as a more effective treatment option .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrrolo[3,2-d]pyrimidinones are highly dependent on substituent variations. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Molecular Comparison
Compound Name R2 (Position 2) R3 (Position 3) R7 (Position 7) Molecular Weight Key Features/Activity
Target Compound 3-Methoxybenzylthio m-Tolyl Phenyl ~493.5* Potential BRD4/kinase modulation
2-((3-Methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 3-Methylbenzylthio p-Tolyl Phenyl 437.6 Enhanced lipophilicity
2-((2-Chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-... 2-Chloro-4-fluorobenzylthio 2-Methoxybenzyl Phenyl 506.0 Electron-withdrawing substituents
Compound 15a: 5-Methyl-7-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 5-Methyl p-Tolyl 240.1 BRD4 inhibitor (IC50: 0.8 µM)
6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-Methoxy Ethyl Benzoyl Synthetic intermediate

*Calculated based on molecular formula.

Key Observations:

Position 2 (Thioether Substituent):

  • The 3-methoxybenzylthio group in the target compound may improve solubility compared to the 3-methylbenzylthio group in due to the methoxy group’s polarity. However, bulkier substituents like 2-chloro-4-fluorobenzylthio () could enhance target specificity through steric or electronic effects .
  • Thioether linkages (e.g., in ’s pyrimidin-4(3H)-ones) are critical for hydrogen bonding and metabolic stability .

Position 3 (Aryl/alkyl Groups):

  • The m-tolyl group in the target compound may optimize steric interactions in binding pockets compared to p-tolyl () or 2-methoxybenzyl (). Meta-substitution often balances lipophilicity and spatial fit .
  • 5-Methyl substitution in Compound 15a () simplifies the scaffold but reduces substitution flexibility .

Position 7 (Phenyl vs. Heteroaryl):

  • The phenyl group at position 7 is conserved in most analogs (e.g., –13), suggesting its role in π-π stacking interactions. Derivatives with benzoyl () or p-tolyl () groups highlight the tolerance for aromatic diversity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.